molecular formula C7H10N2S B1588877 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 259809-24-0

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No. B1588877
M. Wt: 154.24 g/mol
InChI Key: JSYKQYFGEPJWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It is a light orange to yellow to green powder or crystal .


Synthesis Analysis

The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves the reaction of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a trihalogenoacetyl halide in the presence of a base, followed by hydrolysis .


Molecular Structure Analysis

The molecular formula of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is C7H10N2S . The molecular weight is 154.24 .


Chemical Reactions Analysis

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics. It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .


Physical And Chemical Properties Analysis

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a solid at 20 degrees Celsius .

Scientific Research Applications

Anticoagulant Properties

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has been studied for its potential as an orally available anticoagulant. It has shown potent anti-factor Xa (fXa) activity and can prolong prothrombin time, with moderate bioavailability in rats. X-ray crystal analysis revealed its binding mode to specific subsites, contributing to its anticoagulant properties (Haginoya et al., 2004).

GABAA Receptor Studies

Research on analogues of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, such as Thio-THIP, has shown agonist effects at spinal GABAA receptors in vivo, with low affinity for brain GABAA receptors. This highlights its potential for studying GABAA receptor pharmacology (Brehm et al., 1997).

Synthesis of Pyridine-Based Heterocycles

Efforts in synthesizing new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles have utilized 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a starting material. This research opens pathways for developing novel compounds with potential applications in various fields, including medicinal chemistry (El-Kashef et al., 2010).

P2X7 Receptor Antagonists

Studies on 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists demonstrate their potency and selectivity. These compounds, related to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, have suitable physicochemical properties for potential therapeutic applications (Letavic et al., 2017).

Antifungal Agent Research

A novel series of compounds including 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine showed promising antifungal activity. These compounds were evaluated against Candida albicans and compared with existing antifungal agents, indicating potential for further optimization and development as antifungal therapies (Sangshetti et al., 2014).

Synthesis of Aminothiazole Derivatives

Research on synthesizing aminothiazole derivatives, including bicyclic derivatives like 4,5,6,7-tetrahydrothiazolo[5,4-b]pyridines, demonstrates the versatility and potential applications of these compounds in medicinal chemistry (Uchikawa et al., 1994).

Improved Synthesis Methods

Innovative methods for preparing tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts have been developed, offering efficient routes for producing thiazolopyridine and tetrahydrothiazolopyridine derivatives. These methods contribute to the advancement in the synthesis of these compounds (Haginoya et al., 2004).

Safety And Hazards

The safety data sheet for 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine indicates that it may be harmful if swallowed and may cause respiratory irritation. It may also cause skin and eye irritation .

Future Directions

As a research chemical, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has potential applications in the development of new pharmaceuticals. Its use in the synthesis of antithrombotics and FXa inhibitors suggests potential applications in the treatment of thrombotic diseases .

properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYKQYFGEPJWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458139
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

CAS RN

259809-24-0
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thiazolo[5,4-c]pyridine (1.61 g) was dissolved in N,N-dimethylformamide (50 ml), and to the solution methyl iodide (1.50 ml) was added, the resultant mixture was stirred at 80° C. for 4 hours. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in methanol (100 ml), sodium borohydride (1.53 g) was added, and the resultant mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and a saturated aqueous solution of potassium carbonate and ether were added to the residue to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=25:1) to obtain the title compound (1.28 g) as a pale yellow oil.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (10.00 g) was dissolved in a mixture of sulfuric acid (25 mL), hypophosphorous acid (50%, 13 mL), and water (100 mL) at 15 to 18° C., to thereby give an orange solution. To the solution was added dropwise a solution of sodium nitrite (8.15 g) in water (30 mL) at −2 to 3° C. over 30 minutes. After the resultant mixture was stirred at 0 to 10° C. for 2.5 hours, 8N aqueous potassium hydroxide (130 mL) was added dropwise thereto, and the pH was found to be 12.6. The precipitated potassium sulfate was filtered off, and was washed with ethyl acetate (200 mL). The aqueous layer was separated from the filtrate, and was further extracted with ethyl acetate twice (200 mL×2). The organic layers were combined, and the combined organic layer was dried over sodium sulfate anhydrate (30.00 g). After any insoluble material was filtered off and washed with ethyl acetate (100 mL), the filtrate was concentrated under reduced pressure, to thereby give 6.15 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 2
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 3
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 5
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 6
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Citations

For This Compound
88
Citations
N Haginoya, S Kobayashi, S Komoriya… - Journal of medicinal …, 2004 - ACS Publications
Our exploratory study was based on the concept that a non-amidine factor Xa (fXa) inhibitor is suitable for an orally available anticoagulant. We synthesized and evaluated a series of N-(…
Number of citations: 69 pubs.acs.org
T Nagata, T Yoshino, N Haginoya, K Yoshikawa… - Bioorganic & medicinal …, 2009 - Elsevier
In the early 1990’s, we reported on the low-molecular selective fXa inhibitor DX-9065a having two amidino groups. However, it had poor oral bioavailability due to its strong basic …
Number of citations: 51 www.sciencedirect.com
N Haginoya, S Kobayashi, S Komoriya… - Bioorganic & medicinal …, 2004 - Elsevier
In our investigation of factor Xa inhibitors, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines 3a–i were synthesized. In …
Number of citations: 20 www.sciencedirect.com
T Nagata, T Yoshino, N Haginoya, K Yoshikawa… - Bioorganic & medicinal …, 2007 - Elsevier
This paper describes the synthesis of orally available potent fXa inhibitors 2 and 3 by modification of the piperazine part of lead compound 1. Carbonyl derivative 3 showed potent fXa …
Number of citations: 35 www.sciencedirect.com
C Alluri, GVR Sharma - European Journal of Mass …, 2023 - journals.sagepub.com
Edoxaban is an anti-coagulant medication and a director factor Xa inhibitor. A novel reverse phase liquid chromatography–mass spectrometry compatible method developed for …
Number of citations: 3 journals.sagepub.com
X Chen, X Huan, Q Liu, Y Wang, Q He, C Tan… - European journal of …, 2018 - Elsevier
The nuclear protein poly(ADP-ribose) polymerases-1/2 (PARP-1/2) are involved in DNA repair damaged by endogenous or exogenous process. And PARP-1/2 inhibitors have been …
Number of citations: 43 www.sciencedirect.com
T Rathinasabapathy, KM Palatini Jackson, Y Thor… - Journal of …, 2017 - hindawi.com
Background. Glucocorticoid excess has been linked to clinical observations associated with the pathophysiology of metabolic syndrome. The intracellular glucocorticoid levels are …
Number of citations: 4 www.hindawi.com
G Escolar, M Diaz-Ricart - Drugs of the Future, 2009 - access.portico.org
Deep vein thrombosis and related complications are important contributors to mortality and morbidity and represent a major public health concern. New orally active small molecules …
Number of citations: 7 access.portico.org
F Li, Q Zhu, Y Zhang, Y Feng, Y Leng… - Bioorganic & medicinal …, 2010 - Elsevier
A series of N-thiazole substituted arylacetamides were designed on the basis of metabolic mechanism of the aminothiazole fragment as glucokinase (GK) activators for the treatment of …
Number of citations: 46 www.sciencedirect.com
N Imanishi, K Iwaoka, H Koshio, S Nagashima… - Bioorganic & medicinal …, 2003 - Elsevier
The syntheses and biological evaluation of a series of novel indeno[1,2-d]thiazole derivatives are described. Several groups reported 5-HT 3 receptor agonists which were mainly …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.